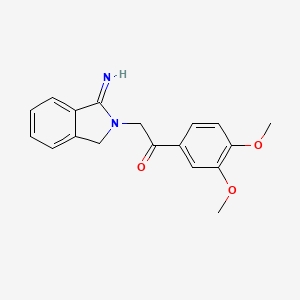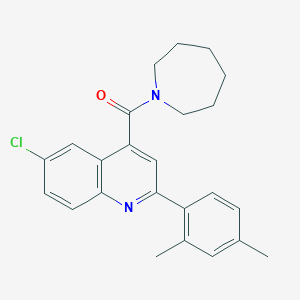![molecular formula C20H15BrN2O2S B14951372 O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is an organic compound that features both an anilinocarbothioyl group and a bromoanilino carbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE typically involves multiple steps, including the formation of the anilinocarbothioyl and bromoanilino carbonyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE involves its interaction with molecular targets through its functional groups. The anilinocarbothioyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromoanilino carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,4,5-TRIMETHOXYBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,5-DINITROBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYLACRYLAMIDE
Uniqueness: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is unique due to the presence of both an anilinocarbothioyl group and a bromoanilino carbonyl group on the same benzene ring
Properties
Molecular Formula |
C20H15BrN2O2S |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C20H15BrN2O2S/c21-15-9-11-17(12-10-15)22-19(24)14-5-4-8-18(13-14)25-20(26)23-16-6-2-1-3-7-16/h1-13H,(H,22,24)(H,23,26) |
InChI Key |
IDVURJJCJGSICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
